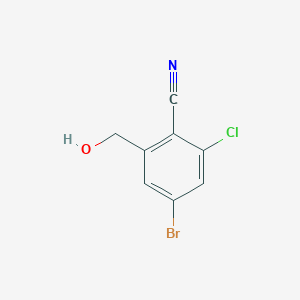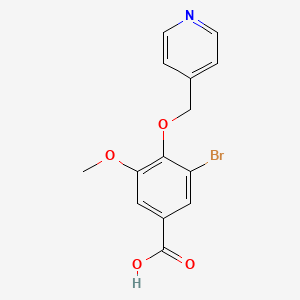
Tris(4-chlorophenyl)gallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-chlorophenyl)gallium is an organometallic compound that features a gallium atom bonded to three 4-chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-chlorophenyl)gallium typically involves the reaction of gallium trichloride with 4-chlorophenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
GaCl3+3C6H4ClMgBr→Ga(C6H4Cl)3+3MgBrCl
Industrial Production Methods: Industrial production of tris(4-chlorophenyl)gallium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: Tris(4-chlorophenyl)gallium can undergo oxidation reactions, where the gallium center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using strong reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl rings, where the chlorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of tris(4-chlorophenyl)gallium.
Reduction: Reduced forms of the compound, potentially leading to the formation of gallium hydrides.
Substitution: Substituted tris(4-chlorophenyl)gallium derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Tris(4-chlorophenyl)gallium has several applications in scientific research:
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Catalysis: The compound serves as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biological Probes: Due to its luminescent properties, it is used as a probe in biological imaging and sensing applications.
Electronic Devices: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of tris(4-chlorophenyl)gallium involves its interaction with molecular targets through coordination chemistry. The gallium center can coordinate with various ligands, influencing the electronic properties of the compound. This coordination can lead to changes in molecular conformation, redox properties, and molecular packing, which are crucial for its applications in catalysis and materials science.
Comparaison Avec Des Composés Similaires
- Tris(4-chlorophenyl)methane
- Tris(4-chlorophenyl)methanol
- Tris(4-chlorophenyl)phosphine
Comparison: Tris(4-chlorophenyl)gallium is unique due to the presence of a gallium center, which imparts distinct electronic and coordination properties compared to its carbon and phosphorus analogs. The gallium center allows for unique reactivity and applications, particularly in catalysis and materials science, where its counterparts may not be as effective.
Propriétés
Numéro CAS |
58447-99-7 |
|---|---|
Formule moléculaire |
C18H12Cl3Ga |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
tris(4-chlorophenyl)gallane |
InChI |
InChI=1S/3C6H4Cl.Ga/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
Clé InChI |
CKFVDUNMQLTWDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1Cl)[Ga](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)
![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)

